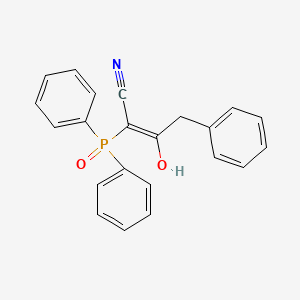![molecular formula C13H15ClN4OS B5302310 N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)
N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CBTA and has been synthesized using various methods. It has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The exact mechanism of action of CBTA is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in fungal and cancer cell growth. CBTA has been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. CBTA has also been shown to inhibit the activity of various cancer cell proteins, including tubulin and topoisomerase II.
Biochemical and physiological effects:
CBTA has been shown to have various biochemical and physiological effects, including the inhibition of fungal and cancer cell growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways involved in cell growth and differentiation. Additionally, CBTA has been shown to have low toxicity in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
CBTA has several advantages for lab experiments, including its high purity, low toxicity, and potential applications in various scientific research fields. However, CBTA also has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations should be considered when designing experiments involving CBTA.
未来方向
There are several potential future directions for CBTA research, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of novel derivatives with improved activity and selectivity. Additionally, CBTA could be studied for its potential applications in other scientific research fields, including neuroscience and infectious diseases.
In conclusion, CBTA is a promising chemical compound with potential applications in various scientific research fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of CBTA as a therapeutic agent.
合成方法
The synthesis of CBTA involves the reaction of 4-chlorobenzyl chloride with 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid in the presence of a base. The reaction produces CBTA as a white crystalline solid with a yield of 70-80%. The purity of the compound can be confirmed using various analytical techniques, including NMR, IR, and HPLC.
科学研究应用
CBTA has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an antifungal agent, as it has shown promising results in inhibiting the growth of various fungal strains. Additionally, CBTA has been investigated for its potential use in cancer therapy, as it has shown cytotoxic effects against various cancer cell lines.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-9-16-17-13(18(9)2)20-8-12(19)15-7-10-3-5-11(14)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAKOEGVNOVUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)

![4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5302265.png)
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)


![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)
![1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)
